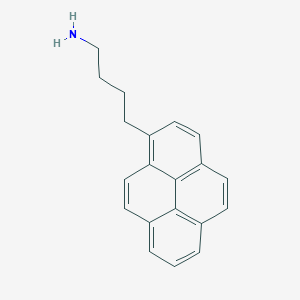

1-Pyrenebutylamine

Description

Significance of Pyrene (B120774) Derivatives in Contemporary Scientific Disciplines

Pyrene derivatives are a class of polycyclic aromatic hydrocarbons recognized for their notable photophysical properties, making them valuable in scientific research across multiple disciplines. Their ability to emit fluorescence allows researchers to track and visualize processes with high sensitivity. In environmental science, pyrenes are utilized as probes to detect and quantify PAH contamination. scbt.com Their luminescent properties are also leveraged in the creation of sensors and biosensors, enhancing the detection of various analytes through techniques like fluorescence resonance energy transfer (FRET). scbt.com Pyrene derivatives are also significant in the development of advanced optical materials, organic semiconductors, and photovoltaic materials. scbt.com Their applications extend to supramolecular chemistry, where their fluorescent characteristics aid in understanding molecular interactions and assembly processes. scbt.com

Overview of 1-Pyrenebutylamine's Role as a Fluorescent Probe in Chemical Systems

This compound is a pyrene derivative characterized by its pyrene structure and an amine functional group. scbt.com This combination contributes to its luminescent properties and reactivity, enabling interactions with various substrates. scbt.com The pyrene moiety provides strong fluorescence, a key feature for its use as a probe. scbt.com

Research has demonstrated the utility of this compound in fluorescence studies of hydrophobically modified polymers. acs.org In such applications, the fluorescent properties of the pyrene label can provide insights into the polymer's behavior and environment. This compound has also been employed as a fluorescent derivatization agent. For instance, it has been used in the derivatization of aminopolycarboxylic acids (APCAs) for analysis via liquid chromatography (LC) coupled with fluorescence detection. jsac.jp This method utilizes the excimer-forming fluorescence of this compound. jsac.jp Studies have shown that the derivatization reaction efficiency can be influenced by the presence of metal ions, necessitating the use of chelating agents to ensure stable results. jsac.jp Furthermore, 4-(1-Pyrene)butylamine hydrochloride, a related compound, has been shown to bind to layered zirconium phosphate, with observed changes in electronic absorption and emission spectra providing spectroscopic signatures indicative of the microenvironment of the pyrenyl chromophore. researchgate.net

Historical Context of Pyrene-Based Compounds in Photophysical Investigations

Pyrene has a notable history in photophysical investigations. It was one of the earliest molecules for which excimer behavior was discovered, a phenomenon reported in 1954. chemicalbook.com Excimers are excited dimers that form between an excited molecule and a ground-state molecule of the same species, resulting in a characteristic broad, red-shifted emission band compared to the monomer fluorescence. chemicalbook.comnih.govmdpi.com This unique property of pyrene, the ability to form excimers, has been extensively utilized in developing fluorescent probes to study molecular interactions and environments. The ratio of excimer to monomer fluorescence intensity can be sensitive to factors such as concentration, viscosity, and the polarity of the surrounding environment, making pyrene and its derivatives valuable reporters for microenvironmental changes. chemicalbook.com Over the decades, the understanding and application of pyrene's photophysical properties have paved the way for the design and synthesis of numerous pyrene-based fluorescent probes tailored for specific applications in chemistry and biology. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-pyren-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIEFUMDWSFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391338 | |

| Record name | 1-Pyrenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205488-15-9 | |

| Record name | 1-Pyrenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205488-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 1 Pyrenebutylamine

Established Synthetic Routes for 1-Pyrenebutylamine

The synthesis of this compound typically involves the construction of the four-carbon linker chain attached to the pyrene (B120774) core, followed by the introduction or liberation of the primary amine group. Several methodologies have been developed for this purpose.

Reductive Amination of 1-Pyrenebutyraldehyde

Reductive amination is a common method for synthesizing amines from aldehydes or ketones. This route to this compound involves the reaction of 1-pyrenebutyraldehyde with an ammonia (B1221849) source (such as ammonium (B1175870) acetate) and a reducing agent. The process typically occurs in a suitable solvent like methanol. For instance, one reported procedure utilizes 4-pyren-1-ylbutan-2-one as an intermediate, synthesized via Friedel-Crafts acylation of pyrene with butyryl chloride. This ketone is then subjected to reductive amination using ammonium acetate (B1210297) and sodium borocyanohydride (NaBH₃CN) in methanol, achieving an 85% conversion of the ketone to the amine at 25°C within 6 hours. The resulting free base can then be converted to the hydrochloride salt.

Reduction of Pyrenebutyronitrile

Another synthetic approach involves the reduction of a nitrile precursor, specifically pyrenebutyronitrile. Nitrile reduction typically employs strong reducing agents to convert the cyano group (-CN) into a primary amine (-CH₂NH₂). While specific detailed procedures for the reduction of pyrenebutyronitrile to this compound were not extensively detailed in the search results, the general principle involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Gabriel Synthesis

The Gabriel synthesis is a classical method for the synthesis of primary amines from primary alkyl halides, utilizing potassium phthalimide (B116566) as a protected ammonia equivalent. masterorganicchemistry.comlibretexts.orgwikipedia.org This method is advantageous as it avoids the issue of over-alkylation commonly encountered in direct alkylation of amines. wikipedia.org The synthesis involves the reaction of a primary alkyl halide (e.g., 4-bromo-1-pyrenebutane) with potassium phthalimide to form an N-alkylphthalimide. masterorganicchemistry.comlibretexts.org The phthalimide protecting group is then typically removed by hydrazinolysis using hydrazine (B178648) hydrate, liberating the primary amine and forming phthalhydrazide (B32825) as a byproduct. masterorganicchemistry.comlibretexts.orgwikipedia.orgnrochemistry.com One reported procedure for the synthesis of 4-pyren-1-ylbutan-1-amine describes treating 4-bromo-1-pyrenebutane with potassium phthalimide in dimethylformamide (DMF) at 120°C for 24 hours to yield the protected amine. Subsequent hydrazinolysis in ethanol (B145695) releases the desired 4-pyren-1-ylbutan-1-amine. This method is highlighted as a way to avoid over-alkylation issues.

Amide Hydrolysis

Amide hydrolysis can be utilized as a final step in the synthesis of this compound if the synthetic route involves the formation of an amide intermediate. As seen in the alkylation approach described earlier, the reaction of 1-pyrenemethylamine with 4-chlorobutanoyl chloride yields an amide, 4-pyren-1-ylbutanamide. Hydrolysis of this amide would cleave the amide bond, potentially yielding a carboxylic acid and this compound. Amide hydrolysis typically requires heating with aqueous acid or base for extended periods due to the stability of the amide functional group. dalalinstitute.commasterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis yields the carboxylic acid and the ammonium salt, while basic hydrolysis yields the carboxylate salt and the amine. libretexts.org The reduction of the amide using a strong reducing agent like LiAlH₄, as mentioned in the alkylation section, is a more common method for converting the amide directly to the amine.

Comparative Analysis of Synthetic Yields and Purity

Detailed research findings on the purity of this compound synthesized via different routes are often reported in specific experimental procedures within scientific literature, typically confirmed by analytical techniques such as ¹H NMR spectroscopy . The purity of commercially available this compound is often listed, with one source indicating a purity of 98%. scbt.com

Reported Yields for Selected Synthetic Steps:

| Synthetic Method Step | Starting Material | Product | Reported Yield / Conversion | Citation |

| Reductive Amination (one-pot) | 4-Pyren-1-ylbutan-2-one | 4-Pyren-1-ylbutan-1-amine | 85% conversion | |

| Alkylation followed by Reduction (overall) | 1-Pyrenemethylamine | 4-Pyren-1-ylbutan-1-amine | 68–72% overall yield |

Note: Yields and conversions can vary depending on specific reaction conditions, scale, and work-up procedures.

Chemical Transformations of this compound

The primary amine functional group in this compound allows it to participate in a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

Primary amines like this compound can undergo oxidation reactions. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be used for the oxidation of amine groups . The specific products of oxidation depend on the reaction conditions and the oxidizing agent employed, potentially yielding corresponding oxides or other oxidized species .

Reduction Reactions

While this compound itself is a reduced form of an amine, the pyrene moiety or derivatives formed through reactions could potentially undergo reduction under specific conditions. However, the primary chemical transformations involving the amine group typically focus on its nucleophilic character or oxidation rather than reduction of the amine itself. Reducing agents like lithium aluminum hydride or borane (B79455) complexes are generally used to synthesize amines from other functional groups like amides or nitriles physicsandmathstutor.com.

Nucleophilic Substitution at the Amine Group

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a nucleophile studymind.co.ukmasterorganicchemistry.com. This allows it to participate in nucleophilic substitution reactions. For example, amines can react with alkyl halides or acyl chlorides, where the amine nitrogen attacks the electrophilic carbon center, leading to the displacement of a leaving group physicsandmathstutor.comstudymind.co.uk.

In reactions with alkyl halides, this compound can undergo alkylation. This can lead to the formation of secondary, tertiary, and eventually quaternary ammonium salts if excess alkylating agent is present physicsandmathstutor.comstudymind.co.uk.

With acyl chlorides or acid anhydrides, amines undergo nucleophilic addition-elimination reactions to form amides physicsandmathstutor.comstudymind.co.uk. This reaction is a common method for functionalizing the amine group of this compound with various acyl moieties, as seen in the synthesis of derivatives like N-Acryloyl-1-pyrenebutylamine nih.govgoogle.com.

Table 1: Examples of Nucleophilic Substitution Reactions of Amines

| Reactant Type | Example Reagent | Product Type |

| Alkyl Halide | R-X | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acyl Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide and Carboxylic Acid |

These transformations highlight the versatility of the amine functional group in this compound for the synthesis of a range of derivatives with modified chemical and physical properties.

Advanced Photophysical Principles and Mechanisms of 1 Pyrenebutylamine

Fundamental Photophysical Processes of Pyrene (B120774) Moieties

Pyrene is a well-studied polycyclic aromatic hydrocarbon (PAH) known for its distinct photophysical characteristics. ubc.ca Upon excitation, pyrene undergoes several photophysical processes, including absorption, internal conversion, vibrational relaxation, fluorescence emission, and intersystem crossing to the triplet state. The fluorescence emission spectrum of pyrene in dilute solution typically exhibits a characteristic vibronic fine structure with five main bands. nih.govresearchgate.net These bands, often labeled I through V, appear in the near-UV to blue region of the spectrum, roughly between 370 and 410 nm. nih.gov The relative intensities of these vibronic bands are highly sensitive to the polarity of the microenvironment surrounding the pyrene molecule. nih.govresearchgate.netresearchgate.net

Pyrene's excited state can also interact with a ground-state pyrene molecule to form an excited-state dimer, known as an excimer. nih.govresearchgate.net This excimer formation is a key photophysical process for pyrene, leading to a broad, red-shifted, and structureless emission band at longer wavelengths, typically centered around 480-500 nm. researchgate.net The formation of the excimer involves the association of an excited pyrene molecule with a ground-state pyrene molecule. researchgate.net The unusually long fluorescence lifetime of the pyrene monomer (often exceeding 100 ns) allows sufficient time for diffusion and encounter with a ground-state molecule to form the excimer. nih.govresearchgate.net

Excimer and Monomer Fluorescence Formation in Varying Environments

1-Pyrenebutylamine can exhibit both monomer and excimer fluorescence depending on its concentration and the surrounding environment. At low concentrations in good solvents, the molecules are dispersed, and the emission is primarily from the pyrene monomer, showing the characteristic vibronic bands. researchgate.net As the concentration increases, or in environments that promote molecular proximity, such as in aggregated states or certain organized media, the probability of interaction between excited and ground-state pyrene moieties increases, leading to the formation of excimers. nih.govresearchgate.net This results in the appearance of the broad, red-shifted excimer emission band, typically in the blue-green to green region of the spectrum (around 425-550 nm). nih.govresearchgate.net

The ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (often denoted as Ie/Im or similar ratios of specific vibronic bands) is a sensitive indicator of the local concentration and proximity of pyrene units. nih.gov This property makes pyrene derivatives, including this compound, useful probes for studying molecular aggregation, phase transitions, and the microenvironment in various systems, such as polymers, micelles, and biological membranes. nih.govmdpi.comcore.ac.uk The mechanism of excimer formation can involve both dynamic (collisional) and static (pre-associated) processes, depending on the system. nih.gov

Solvatochromism and Solvatofluorism in this compound Systems

Pyrene fluorescence is known to be sensitive to solvent polarity, a phenomenon referred to as solvatofluorism. researchgate.netresearchgate.netcdnsciencepub.com This sensitivity is particularly evident in the relative intensities of the vibronic bands in the monomer emission spectrum. The ratio of the intensity of the first vibronic band (Band I, typically around 375 nm) to the third vibronic band (Band III, typically around 385 nm), the I1/I3 ratio, is commonly used as an empirical scale of solvent polarity (the "Py scale"). researchgate.netcdnsciencepub.com A lower I1/I3 ratio indicates a more polar environment, while a higher ratio suggests a less polar, more hydrophobic environment. researchgate.net

For this compound, the solvatochromic and solvatofluoric properties are influenced by the interaction of both the pyrene moiety and the butylamine (B146782) group with the solvent. The polarity of the solvent can affect the energy levels of the excited state of pyrene and potentially influence the extent of intramolecular interactions, thereby altering the fluorescence spectrum and intensity. researchgate.netresearchgate.net Studies on pyrene derivatives have shown that the solvent environment can significantly impact the vibronic fine structure of the fluorescence. researchgate.netresearchgate.netoptica.org

Here is a representative table illustrating how the I1/I3 ratio of pyrene fluorescence can vary with solvent polarity, based on general pyrene behavior:

| Solvent | Approximate Polarity | Approximate I1/I3 Ratio |

| Hexane | Nonpolar | ~1.8 - 1.9 |

| Ethanol (B145695) | Polar | ~1.2 - 1.4 |

| Water | Highly Polar | ~1.6 - 1.8 (often with low intensity) researchgate.net |

| Dimethyl Sulfoxide | Highly Polar | ~1.95 cdnsciencepub.com |

Note: These values are illustrative based on general pyrene behavior and may vary for this compound depending on specific conditions and concentrations.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a common fluorescence quenching mechanism that can occur in molecules containing both a fluorophore and an electron donor or acceptor moiety. In this compound, the pyrene acts as the fluorophore, and the amine group can act as an electron donor. mdpi.comsci-hub.rumdpi.com When the pyrene is in its excited state, an electron can be transferred from the amine nitrogen to the excited pyrene, leading to a non-radiative decay pathway and thus quenching the fluorescence emission. mdpi.comsci-hub.rumdpi.com

The efficiency of PET is influenced by several factors, including the distance between the pyrene and the amine, the relative energy levels of the donor and acceptor, and the flexibility of the linker connecting them. sci-hub.ru The butylamine chain in this compound provides a flexible linker, allowing for conformational changes that can bring the amine group into proximity with the excited pyrene, facilitating PET. sci-hub.ru The extent of PET can be sensitive to the protonation state of the amine; protonation can reduce or eliminate the electron-donating ability of the nitrogen, thereby inhibiting PET and leading to an increase in pyrene fluorescence. mdpi.commdpi.com This sensitivity to protonation makes pyrene-amine systems useful as fluorescent chemosensors for pH or species that can interact with the amine. mdpi.commdpi.comrsc.org

Photoinduced Charge Transfer (PCT) Processes

Photoinduced Charge Transfer (PCT) is a broader term that encompasses processes where electron or hole transfer occurs upon photoexcitation, leading to a charge-separated state. While PET specifically refers to electron transfer from a donor to an excited fluorophore, PCT can also include charge separation within a single molecule or between interacting molecules. In the context of pyrene-amine systems like this compound, the PET process described above is a specific type of intramolecular PCT. nih.gov The excited state of the pyrene can undergo charge redistribution, and the presence of the amine can facilitate the formation of a charge-separated state (e.g., Pyrene•- - (CH₂)₄ - NH₂•+). nih.gov

Aggregation-Induced Emission (AIE) Phenomena

While many traditional fluorophores, including pyrene, suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases at high concentrations or in aggregated states, some molecules exhibit Aggregation-Induced Emission (AIE). rsc.orgresearchgate.net AIE is characterized by weak or no fluorescence in dilute solution but strong emission in the aggregate or solid state. rsc.orgresearchgate.net

Pyrene derivatives can be designed to exhibit AIE behavior by incorporating structural features that restrict intramolecular motion in the aggregated state. rsc.orgrsc.org The mechanisms contributing to AIE often involve the restriction of intramolecular rotations or vibrations (RIR/RIM) and the suppression of non-radiative pathways like PET or twisted intramolecular charge transfer (TICT) in the aggregated state. nih.govrsc.orgresearchgate.net

For this compound, the potential for AIE behavior would depend on how the butylamine chain and the pyrene moiety pack and interact in the aggregated state. If aggregation effectively restricts the intramolecular motion that facilitates non-radiative decay pathways (such as PET from the amine or internal rotations within pyrene), an enhancement of fluorescence in the aggregated state could be observed. Studies on other pyrene-amine systems have shown that the suppression of PET in aggregates can lead to AIE. nih.govacs.org Hydrogen bonding interactions involving the amine group in the aggregated state can also play a role in suppressing PET and inducing AIE. nih.govacs.org

Here is a table summarizing some key photophysical phenomena discussed:

| Phenomenon | Description | Effect on Fluorescence | Relevant Sections |

| Monomer Fluorescence | Emission from isolated excited pyrene molecule. | Characteristic vibronic bands (e.g., 370-410 nm). nih.govresearchgate.net | 3.1, 3.2 |

| Excimer Fluorescence | Emission from excited-state dimer of pyrene. | Broad, red-shifted band (e.g., 425-550 nm). nih.govresearchgate.net | 3.1, 3.3 |

| Solvatofluorism | Sensitivity of fluorescence spectrum/intensity to solvent polarity. | Changes in vibronic band relative intensities (I1/I3 ratio). researchgate.netresearchgate.net | 3.4 |

| Photoinduced Electron Transfer | Electron transfer from amine to excited pyrene. | Fluorescence quenching. mdpi.comsci-hub.ru | 3.5 |

| Photoinduced Charge Transfer | Formation of charge-separated state upon excitation. | Can lead to quenching or new emission bands (less common). nih.gov | 3.6 |

| Aggregation-Induced Emission | Enhanced fluorescence in aggregated state compared to solution. | Increase in fluorescence intensity upon aggregation. rsc.orgresearchgate.net | 3.7 |

Ligand-to-Metal Charge Transfer (LMCT) Processes

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition that can occur in coordination complexes where an electron is transferred from a molecular orbital primarily localized on the ligand to a molecular orbital primarily localized on the metal center upon photoexcitation. For this compound, the presence of both the pyrene system, which is rich in π electrons, and the amine nitrogen with a lone pair of electrons, provides potential donor orbitals for interaction with suitable metal ions.

While specific, detailed studies explicitly outlining LMCT processes of this compound with particular metal ions were not extensively detailed in the provided search results, the compound's structural characteristics and reported interactions suggest the potential for such mechanisms. The pyrene moiety is known to participate in charge transfer processes nih.gov. Additionally, related pyrene derivatives have been shown to coordinate with metal ions and facilitate electron transfer nih.gov. The amine functional group in this compound can enhance its reactivity and enable interactions with various substrates, including potentially coordinating with metal centers nih.gov.

The interaction of this compound with metal ions has been observed to affect its chemical behavior, as seen in the derivatization reaction of aminopolycarboxylic acids with PBA, which was significantly influenced by the presence of metal ions nih.gov. This suggests a direct interaction between metal ions and the PBA molecule or its derivative. In the presence of a suitable metal ion with accessible vacant orbitals, photoexcitation of the this compound-metal complex could potentially lead to an LMCT transition, where electron density shifts from the pyrene or amine ligand towards the metal center. This charge redistribution in the excited state can significantly alter the photophysical properties of the pyrene, often leading to fluorescence quenching. The extent and nature of LMCT would depend on the specific metal ion, its oxidation state, coordination environment, and the electronic coupling between the ligand and the metal center.

Chelation-Enhanced Quenching (CHEQ) Mechanisms

Chelation-Enhanced Quenching (CHEQ) is a phenomenon observed in fluorescent ligands that can bind to metal ions at multiple points (chelate). Upon chelation, the fluorescence of the ligand is significantly quenched compared to its interaction with non-chelating metal ions or simple collision quenching. This enhanced quenching is typically a result of the formation of a stable complex bringing the metal ion into close proximity to the fluorophore, facilitating efficient energy or electron transfer processes that lead to deactivation of the excited state.

This compound possesses an amine group that can act as a coordination site. While it is a monodentate ligand through the amine nitrogen, if incorporated into a larger molecule or system with additional coordinating sites, or if the pyrene system itself participates in interaction with the metal ion, chelation could potentially occur. Although the term "Chelation-Enhanced Quenching" specifically in the context of this compound and metal ions was not prominently featured in the search results, the observation that the presence of metal ions significantly affected reactions involving PBA nih.gov and that this compound undergoes static fluorescence quenching are relevant findings.

Static quenching, as observed for this compound in the presence of DNA, occurs when a stable complex is formed between the fluorophore and the quencher in the ground state. In the context of metal ions, the amine group of this compound can bind to metal ions, forming a ground-state complex. If this complex formation brings the metal ion into close proximity to the pyrene fluorophore, it can lead to efficient static quenching of the pyrene fluorescence. The mechanism of quenching in such a complex could involve various pathways, including heavy atom effect (for certain metal ions), paramagnetic effects, or photoinduced electron transfer from the excited pyrene to the metal ion or vice versa, facilitated by the close contact within the chelated structure. The "enhanced" aspect of CHEQ arises from the stability and defined geometry of the chelated complex, which ensures close and consistent interaction between the fluorophore and the quenching metal ion, leading to more efficient quenching compared to transient collisional encounters.

While detailed quantitative data specifically on the CHEQ efficiency of this compound with different metal ions was not found, the reported sensitivity of PBA reactions to metal ions nih.gov and its propensity for static quenching support the plausibility of CHEQ mechanisms playing a role in its photophysical behavior in the presence of coordinating metal species. Further research would be needed to elucidate the specific CHEQ mechanisms and quantify the quenching efficiencies with various metal ions.

1 Pyrenebutylamine in Chemosensing Applications and Mechanism Elucidation

Design Principles for Pyrene-Based Chemosensors

The design of pyrene-based chemosensors incorporating 1-pyrenebutylamine often follows a modular approach, where the pyrene (B120774) acts as the signaling unit and the amine-containing chain serves as the recognition site eurekaselect.com. The pyrene moiety provides the fluorescent signal, while the appended recognition unit interacts with the analyte. This interaction triggers a change in the electronic or conformational state of the sensor molecule, which in turn modulates the fluorescence of the pyrene.

Key design principles include:

Fluorophore Selection: Pyrene is chosen for its intense fluorescence, long excited-state lifetime, and characteristic monomer and excimer emissions, which allow for ratiometric sensing rsc.orgnih.gov.

Recognition Unit Design: The amine functionality in this compound can be modified or incorporated into more complex structures (e.g., Schiff bases, amides, or macrocycles) to enhance selectivity and binding affinity for specific analytes eurekaselect.commdpi.com. The design of the recognition unit is crucial for determining which analytes the sensor will detect and with what sensitivity rsc.org.

Linker Design: The butyl chain linking the pyrene to the amine provides flexibility, which can influence the formation of excimers and the interaction between the recognition unit and the fluorophore nih.gov. The length and nature of the linker can be optimized to facilitate efficient signaling upon analyte binding.

Sensing Mechanism Integration: The sensor is designed such that the binding event between the recognition unit and the analyte translates into a measurable change in fluorescence through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/monomer intensity changes worktribe.comresearchgate.net.

Mechanisms of Analyte Detection via Fluorescence Modulation

The detection of analytes by pyrene-based chemosensors, including those derived from this compound, primarily relies on the modulation of the pyrene's fluorescence properties upon interaction with the target substance. These modulation mechanisms can lead to changes in fluorescence intensity, emission wavelength, or excited-state lifetime.

Quenching Mechanisms (Static vs. Dynamic)

Fluorescence quenching is a common mechanism in chemosensing, where the presence of an analyte (quencher) reduces the fluorescence intensity of the sensor. Two primary types of quenching are observed: dynamic and static quenching nrct.go.thedinst.com.

Dynamic Quenching: This mechanism involves collisional encounters between the excited-state fluorophore and the quencher molecule nrct.go.thedinst.com. The quencher provides a non-radiative pathway for the excited state to return to the ground state, reducing the fluorescence lifetime nrct.go.thedinst.com. Dynamic quenching is diffusion-controlled and its efficiency is dependent on temperature and the mobility of the fluorophore and quencher nrct.go.th. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation: I₀/I = 1 + K_D[Q], where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, K_D is the dynamic quenching constant, and [Q] is the quencher concentration nrct.go.th. The fluorescence lifetime also changes proportionally (τ₀/τ = 1 + K_D[Q]). nrct.go.th

Static Quenching: This occurs when the fluorophore and the quencher form a stable, non-fluorescent complex in the ground state before excitation nrct.go.thedinst.com. The formation of this complex reduces the concentration of available fluorophore molecules that can be excited and fluoresce edinst.com. Static quenching affects the absorption spectrum but does not change the fluorescence lifetime of the uncomplexed fluorophore edinst.com. The Stern-Volmer equation can also be applied to static quenching, but the constant K_S represents the association constant of the ground-state complex (I₀/I = 1 + K_S[Q]). nrct.go.th In some cases, both static and dynamic quenching can occur simultaneously, leading to a more complex relationship. nih.govacs.org

Applications in Detection of Metal Cations (e.g., Cu²⁺)

This compound derivatives are frequently used for the detection of metal cations, particularly transition metal ions like Cu²⁺. The amine functionality in the molecule can act as a binding site for metal ions through coordination. The interaction between the metal cation and the sensor perturbs the electronic system of the pyrene, leading to changes in fluorescence.

For example, coordination of paramagnetic metal ions like Cu²⁺ can lead to significant fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or heavy atom effect mdpi.comworktribe.com. The lone pair of electrons on the nitrogen atom of the amine can be involved in the PET process, quenching the pyrene fluorescence. Upon binding to a metal cation, this lone pair becomes involved in coordination, inhibiting the PET process and potentially leading to a fluorescence increase ("turn-on" sensor) or a change in emission if other mechanisms are also at play worktribe.com.

Studies have shown that pyrene-based chemosensors can exhibit high selectivity and sensitivity towards Cu²⁺, with detection limits in the micromolar or even nanomolar range mdpi.comresearchgate.netmdpi.com. The binding stoichiometry between the sensor and Cu²⁺ can vary depending on the specific ligand design, often observed as 1:1 or 1:2 (sensor:metal ion) ratios, which can be determined through techniques like Job's plot or fluorescence titration analysis mdpi.comnih.gov.

| Analyte | Sensing Mechanism(s) | Observed Fluorescence Change | Detection Limit | Binding Constant (Ka) | Stoichiometry |

|---|---|---|---|---|---|

| Cu²⁺ | PET inhibition, Coordination | Quenching or Enhancement | µM to nM range mdpi.comresearchgate.netmdpi.com | Varies (e.g., 4.03 × 10⁷ M⁻¹ reported for a pyrene-based imine dimer) mdpi.com | 1:1 or 1:2 (sensor:metal ion) mdpi.comnih.gov |

Sensing of Anions and Neutral Molecules

Beyond metal cations, pyrene-based chemosensors derived from this compound can also be designed to detect anions and neutral molecules. The amine or modified amine group can participate in hydrogen bonding or electrostatic interactions with anionic species unifi.it. The pyrene moiety's π-system can also be involved in interactions with certain neutral molecules, particularly those with aromatic or electron-deficient structures acs.org.

For anion sensing, protonated amine groups can form salt bridges and hydrogen bonds with anions, leading to fluorescence changes unifi.it. The selectivity for specific anions can be achieved by tailoring the structure of the recognition unit to match the size, shape, and charge distribution of the target anion acs.org.

Sensing of neutral molecules often relies on host-guest interactions, where the sensor molecule creates a cavity or binding site that selectively accommodates the neutral analyte researchgate.net. These interactions can induce conformational changes or alter the local environment of the pyrene, affecting its fluorescence. Examples of neutral molecules that can be detected by pyrene-based sensors include nitroaromatic compounds and certain biomolecules. acs.orgresearchgate.netacs.org

Detection of Reactive Oxygen Species (ROS) and Reactive Carbonyl Species (RCS)

Reactive Oxygen Species (ROS) and Reactive Carbonyl Species (RCS) play important roles in biological systems, and their detection is of significant interest ols-bio.comfrontiersin.orgmedicineinnovates.com. Pyrene-based chemosensors, including those potentially derived from this compound frameworks, have been explored for sensing these species.

The mechanisms for ROS and RCS detection often involve a reaction between the analyte and the sensor molecule, leading to a change in the sensor's structure and, consequently, its fluorescence properties. For instance, ROS can oxidize certain functional groups within the sensor, altering the electronic state or cleaving a linker that controls the pyrene's fluorescence medicineinnovates.com. Similarly, RCS can react with amine or hydrazine (B178648) functionalities, forming adducts that change the photophysical properties of the sensor.

Theoretical and Computational Approaches to Sensing Mechanisms

Theoretical and computational methods, particularly those based on quantum mechanics like DFT, are indispensable tools for gaining a fundamental understanding of the interactions that drive chemosensing. These approaches allow for the calculation of various molecular properties and the simulation of interaction processes, providing detailed insights into sensing mechanisms that may be difficult to obtain experimentally. For instance, DFT studies have been employed to investigate the electronic and adsorption properties of sensing materials interacting with gas molecules, evaluating their sensing abilities based on parameters like binding energy uni.lu. Such computational analyses help to reveal how the electronic structure of the sensor changes upon analyte binding and the strength of the interaction.

Computational studies on pyrene derivatives and other fluorescent probes highlight the importance of understanding molecular interactions at a theoretical level to explain observed spectroscopic changes, such as alterations in absorption and emission spectra upon binding to a target nih.gov. While specific detailed computational studies focusing solely on the FMO and Gibbs free energy analysis for this compound's chemosensing mechanism were not extensively detailed in the provided search results, the application of these methods to related systems provides a strong framework for understanding their relevance to this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the properties of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a powerful tool for understanding the electronic interactions between a sensor molecule and an analyte. The energy levels and spatial distribution of the HOMO and LUMO are critical in determining a molecule's reactivity and its ability to participate in electron transfer processes. In chemosensing, interactions with an analyte can perturb the FMOs of the sensor molecule, leading to changes in its electronic and optical properties, which form the basis of the sensing signal.

Computational studies on various sensing materials utilize FMO analysis to understand electronic behavior upon analyte adsorption. For example, FMO analysis has been used to study the electronic behavior of adsorption systems and predict changes in material conductivity, which is directly relevant to gas-sensing performance nih.gov. Changes in the energy values of HOMO and LUMO upon target gas adsorption indicate a redistribution of electron clouds and can explain the sensing mechanism nih.gov. Similarly, FMO analysis has been applied to study the electronic properties of fullerene-based materials for sensing applications, showing how the band gap (the energy difference between the HOMO and LUMO) changes upon adsorption of an analyte like methyl paraben, influencing the material's conductivity and sensing capability sigmaaldrich.com. By analyzing the FMOs of this compound and its complexes with target analytes, computational studies can provide insights into the nature and strength of the interactions, potential electron transfer pathways, and the resulting changes in fluorescence or other signaling mechanisms.

Gibbs Free Energy Profile Calculations

Gibbs free energy (ΔG) is a thermodynamic parameter that predicts the spontaneity and feasibility of a process, such as the binding of an analyte to a chemosensor. The change in Gibbs free energy for a reaction or interaction is related to the enthalpy change (ΔH), the temperature (T), and the entropy change (ΔS) by the equation: ΔG = ΔH - TΔS nih.govfishersci.cafishersci.bethegoodscentscompany.com. A negative ΔG indicates a thermodynamically favorable and spontaneous process, while a positive ΔG suggests a non-spontaneous process under the given conditions fishersci.cafishersci.bethegoodscentscompany.com.

Biomolecular Interactions and Bio Imaging Applications of 1 Pyrenebutylamine

1-Pyrenebutylamine as a Fluorescent Probe in Biological Systems

Fluorescent probes are essential tools in biological research, allowing for the visualization and tracking of molecules and processes within living systems nih.govthermofisher.com. This compound, with its inherent fluorescence, serves as a fluorescent probe medchemexpress.com. The spectral characteristics of pyrene (B120774) are sensitive to its microenvironment, exhibiting monomer emission peaks that report on polarity and an excimer band at longer wavelengths, indicative of spatial proximity to another pyrene molecule mdpi.comnih.govresearchgate.net. This environmental sensitivity allows pyrene-based probes to report on changes in their surroundings within biological systems mdpi.comnih.govresearchgate.netfrontiersin.org. N-Acryloyl-1-pyrenebutylamine, a related compound, is also noted as a potent fluorescent derivatization agent medchemexpress.com.

Interaction with Cellular Membranes and Uptake Mechanisms

The interaction of molecules with cellular membranes and their subsequent uptake are fundamental processes in cellular biology. The hydrophobic nature of the pyrene group in this compound influences its interaction with lipid bilayers, while the amine group can affect its solubility and interaction with charged components of the membrane scbt.com.

Enhancement of Cell-Penetrating Peptide Uptake

Cell-penetrating peptides (CPPs) are known for their ability to traverse cellular membranes, facilitating the delivery of various cargos into cells frontiersin.orgresearchgate.netbeilstein-journals.org. Studies have investigated the effect of pyrene derivatives on the cellular uptake of CPPs. For instance, pyrenebutyrate, a hydrophobic counter-anion, has been shown to enhance the cellular uptake of oligoarginine CPPs nih.gov. This enhancement can occur through different mechanisms, potentially involving both direct membrane translocation and endocytosis, with pyrenebutyrate potentially having different sites of action for these pathways nih.govnih.govnih.gov. While this research focuses on pyrenebutyrate, it suggests a role for pyrene-containing molecules in modulating CPP interactions with membranes and subsequent cellular entry.

Protein Labeling and Dynamics Studies

Fluorescent labeling of proteins is a widely used technique to study protein localization, dynamics, conformation, and interactions thermofisher.comnih.govcam.ac.uk. This compound and its derivatives can be used to label proteins, leveraging the fluorescence of the pyrene moiety to gain insights into protein behavior mdpi.comnih.govresearchgate.net.

Monitoring Protein Conformation and Conformational Changes

The sensitivity of pyrene fluorescence to its environment makes it suitable for monitoring protein conformation and detecting conformational changes mdpi.comnih.govresearchgate.net. When a pyrene probe is attached to a protein, changes in the protein's structure can alter the microenvironment of the probe, leading to changes in its fluorescence properties, such as emission intensity or the ratio of monomer to excimer fluorescence mdpi.comnih.govresearchgate.net. This allows researchers to monitor dynamic changes in protein structure in real-time mdpi.comnih.govresearchgate.netnih.gov.

Investigation of Protein Folding and Unfolding

Protein folding and unfolding are crucial processes that determine protein function slideshare.netscielo.org.mxscielo.org.ar. Pyrene-based probes can be used to investigate these processes by labeling specific sites on a protein and monitoring the changes in fluorescence as the protein folds or unfolds mdpi.comnih.govresearchgate.netunito.it. Changes in the proximity of labeled sites or alterations in the probe's environment during folding/unfolding transitions can be detected through fluorescence changes, providing insights into the kinetics and mechanisms of these processes mdpi.comnih.govresearchgate.netunito.it.

Analysis of Protein-Protein Interactions

Fluorescence techniques, including those utilizing pyrene probes, are valuable for studying protein-protein interactions (PPIs) mdpi.comnih.govresearchgate.netnih.govnih.govthermofisher.com. By labeling one or both interacting proteins with pyrene or a pyrene derivative, researchers can detect binding events or conformational changes that occur upon complex formation mdpi.comnih.govresearchgate.netnih.govnih.govthermofisher.com. Changes in pyrene fluorescence, such as alterations in excimer formation upon protein association or changes in monomer fluorescence due to altered environments at the interaction interface, can indicate that an interaction has occurred mdpi.comnih.govresearchgate.net.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3311060 |

| N-Acryloyl-1-pyrenebutylamine | 4625621 |

| Pyrenebutyrate | 2724090 |

| Pyrene | 997 |

Interactive Data Table Example (Illustrative - Data not directly from searches for this compound, but shows format)

Imagine a hypothetical experiment studying the fluorescence intensity of this compound in different environments:

| Environment | Relative Fluorescence Intensity (Arbitrary Units) |

| Aqueous Buffer | Low |

| Lipid Bilayer | High |

| Protein Binding Site | Variable (depends on polarity) |

This table format demonstrates how changes in the probe's environment can be correlated with changes in fluorescence, a principle applied in the biological studies mentioned.

Studies of Protein-Lipid and Protein-Membrane Interactions

The interaction between proteins and lipids within biological membranes is fundamental to numerous cellular processes. These interactions influence membrane structure, protein localization, and function, including signaling and transport. nih.govmemtein.com Model membranes, such as lipid bilayers and vesicles, are widely used to study these complex interactions in vitro. researchgate.net Fluorescent probes, including pyrene-labeled lipids, have been employed to investigate the dynamics and interactions of lipids within membranes and their association with proteins. nih.gov

Studies using pyrene-labeled lipid analogues have provided insights into the lateral and rotational dynamics of lipids and their interactions with membrane proteins. By monitoring the monomeric pyrene fluorescence yield as a function of the mole fraction of the labeled lipid, researchers can estimate parameters such as the lateral diffusion coefficient and repulsion factors between labeled lipids. nih.gov For instance, experiments with dioleoylphosphatidylcholine vesicles containing band 3 protein utilized pyrene-labeled phosphatidylinositol-4-phosphate (B1241899) to estimate the fraction of lipid molecules bound to the protein and the minimum number of binding sites. nih.gov These studies suggested that phosphoinositides are preferentially located adjacent to band 3. nih.gov Time-resolved fluorescence anisotropy measurements using pyrene-labeled lipids can further reveal the rotational freedom and dynamics of lipids in different membrane environments and in the vicinity of proteins. nih.gov

Live-Cell Imaging and Visualization of Cellular Processes

Live-cell imaging is a powerful technique that allows for the study of dynamic cellular processes in real-time, providing insights into cellular function that cannot be obtained from fixed samples. wikipedia.orgthermofisher.com Fluorescent probes are essential tools in live-cell imaging, enabling the visualization and tracking of specific cellular components and events. thermofisher.com While the direct application of this compound itself in live-cell imaging is not extensively detailed in the provided search results, the pyrene moiety is a known fluorophore used in the development of various fluorescent probes for biological imaging. rsc.org

The development of novel hybrid fluorophores incorporating pyrene has shown potential for live-cell imaging applications. For example, a pyrene-fluorescein-based hybrid fluorophore exhibiting aggregation-induced emission (AIE) properties was synthesized and demonstrated to be a good candidate for live-cell imaging of HeLa cells. rsc.org This suggests that compounds containing the pyrene structure, potentially including derivatives of this compound, can be utilized or modified for use as imaging agents in living cells, allowing visualization of cellular structures or processes.

Nanoparticle Functionalization for Biological Applications

Nanoparticles are increasingly utilized in biological applications, including sensing, imaging, and delivery systems, due to their unique size-dependent properties and high surface area. encyclopedia.pubuniovi.esfrontiersin.org Surface functionalization of nanoparticles is a key strategy to tailor their interactions with biological systems, enhance their stability, and enable targeted delivery or imaging. encyclopedia.pubuniovi.esnih.gov The functionalization can involve covalent or non-covalent attachment of various molecules, including fluorescent probes, targeting ligands, or therapeutic agents. encyclopedia.pub

While specific examples of this compound functionalizing nanoparticles are not explicitly provided, the amine group in this compound makes it a suitable candidate for covalent conjugation to various nanoparticle surfaces that possess complementary reactive groups. The pyrene fluorophore would then provide a fluorescent label for tracking or imaging the nanoparticles within biological contexts. The interaction of functionalized nanoparticles with biological membranes is influenced by their surface coating, which dictates the assemblage of complexing proteins (protein corona) and subsequently affects their attachment to membranes. nih.gov This highlights the importance of surface functionalization in controlling the biological fate and interactions of nanoparticles.

Biochemical Analysis of Enzyme Interactions and Metabolic Pathways

Enzymes are biological catalysts that play crucial roles in metabolic pathways, regulating the flux of metabolites and enabling essential cellular processes. nih.govcreative-proteomics.comlibretexts.org Understanding enzyme interactions and the dynamics of metabolic pathways is vital in biochemistry and drug discovery. Fluorescent probes can be used to study enzyme activity, protein-enzyme interactions, and the microenvironment within cells where these processes occur.

Although the direct use of this compound in studying enzyme interactions or metabolic pathways is not detailed in the search results, the pyrene fluorophore's sensitivity to its environment makes it suitable for probing changes in polarity or viscosity that may occur during enzymatic reactions or within specific cellular compartments involved in metabolism. Pyrene derivatives have been used to study biological systems, and the pyrene structure is found in compounds studied in the context of metabolic processes, such as the degradation of polycyclic aromatic hydrocarbons like pyrene by microorganisms. nih.gov Enzymes like dioxygenases and dehydrogenases are involved in these metabolic pathways. nih.gov While this relates to the metabolism of pyrene itself rather than the use of this compound as a probe, it highlights the interaction of pyrene-related structures with enzymatic systems.

Advanced Materials Science and Engineering Applications of 1 Pyrenebutylamine

Fabrication of Fluorescent Polymers for Sensors and Displays

Fluorescent polymers are utilized in various applications, including sensors and displays, due to their ability to emit light upon excitation. mit.eduethz.ch The incorporation of fluorescent moieties like pyrene (B120774) into polymer structures allows for the creation of materials with tailored optical properties. mdpi.com These polymers can be designed to respond to specific external stimuli, such as changes in temperature, pH, or the presence of particular analytes, by altering their fluorescence characteristics. mit.edunih.gov Pyrene-based porous organic polymers, for instance, have been explored as fluorescent chemosensors for detecting pesticides, demonstrating high sensitivity and selectivity. mdpi.com The strong fluorescence emission and high quantum yield of pyrene make it a useful chromophore for developing such sensing platforms. mdpi.com

Role in Lithium-Ion Battery Electrode Materials

Influence on Lithium-Ion Transport and Cycling Performance

Studies have shown that the presence of functionalized pyrenes, including 1-pyrenebutylamine, can influence the cycling performance and lithium-ion transport in graphite (B72142) electrodes. researchgate.netd-nb.info When pyrenes are adsorbed onto the graphite surface, the functional group can have a visible impact. researchgate.netd-nb.info Research indicates that an additional butyl group, as present in this compound and 1-pyrenebutyric acid, can positively affect cycling performance and lithium-ion transport when adsorbed to the graphite surface. researchgate.netd-nb.info However, when used as additives within the electrode composition, pyrenes, regardless of the functional group, did not improve performance at high current rates and could even deteriorate it. researchgate.netd-nb.info This suggests that the mode of incorporation (adsorbed vs. additive) is critical for performance.

Surface Modification of Graphite Electrodes

Surface modification of graphite electrodes is a key approach to address issues like high first-cycle capacity loss and uncontrolled SEI formation in LIBs. volta.foundation Methods include coating with various materials, which can prevent direct contact between graphite and the electrolyte, reduce unwanted side reactions, and improve the stability of the SEI layer. volta.foundationresearchgate.net this compound, with its ability to adsorb onto carbon surfaces via π-π interactions, can be used for non-covalent modification of graphite. researchgate.netd-nb.info This surface adsorption can influence the interaction between the electrode and the electrolyte, potentially leading to a more stable SEI and improved electrochemical performance. d-nb.info

Research findings on the influence of functionalized pyrenes on graphite electrode performance highlight the differences between adsorbed and additive roles:

| Pyrene Derivative | Mode of Incorporation | Influence on Cycling Performance (High Current) | Influence on Lithium-Ion Transport |

| This compound | Adsorbed | Positive impact | Positive impact |

| 1-Pyrenebutyric acid | Adsorbed | Enhanced performance compared to pristine | Positive impact |

| 1-Aminopyrene | Adsorbed | Less positive impact than butyl-containing | Not explicitly stated |

| 1-Pyrenecarboxylic acid | Adsorbed | Less positive impact than butyl-containing | Not explicitly stated |

| Various functional pyrenes | Additive | Deteriorates performance | Not explicitly stated |

Data compiled from search results researchgate.netd-nb.info.

Functionalization of Graphene and Graphene-Based Nanocomposites

This compound is also utilized in the functionalization of graphene and graphene-based nanocomposites. acs.orgresearchgate.netpolito.it The pyrene moiety's strong π-π interaction with the graphene basal plane allows for effective non-covalent functionalization. acs.orgresearchgate.netnih.gov This approach can modify the properties of graphene without disrupting its structural integrity, which is often a concern with covalent functionalization methods. researchgate.netnih.gov

Functionalization with molecules like this compound can influence the interfacial properties of graphene in nanocomposites, impacting characteristics such as thermal transport. acs.org Studies using molecular dynamics simulations have investigated the effect of noncovalent functional molecules, including this compound, on the interfacial thermal resistance (ITR) of paraffin/graphene composites. acs.org Results indicate that such functionalization can reduce the ITR, thereby enhancing thermal transport across the interface. acs.org The effectiveness of functionalization can depend on the specific functional group and its interaction with both graphene and the polymer matrix. acs.orgresearchgate.net

Beyond thermal properties, functionalization with pyrene derivatives can also be employed to improve the dispersion and stability of graphene in various matrices and to introduce specific functionalities for applications like catalysis or sensing. nih.govresearchgate.net

Non-Covalent Functionalization Strategies

Non-covalent functionalization utilizes non-covalent interactions, such as π-π stacking between the pyrene moiety of this compound and the surface of nanomaterials like graphene or BNNS, along with potential hydrogen bonding or van der Waals forces between the butylamine (B146782) chain and the polymer matrix. This approach avoids disrupting the intrinsic properties of the nanomaterial's basal plane, which can occur with covalent functionalization. Studies employing molecular dynamics simulations have investigated the effect of different non-covalent functional molecules, including this compound, on the interfacial thermal resistance in composites. These studies suggest that this compound, along with molecules like 1-pyrenebutyl and 1-pyrenebutyric acid, can effectively reduce the interfacial thermal resistance in graphene-epoxy nanocomposites. Similarly, noncovalent modification using this compound has been shown to enhance the thermal performance of graphene/natural rubber composites.

Impact on Interfacial Thermal Resistance and Conductance

Molecular dynamics simulations have been instrumental in understanding this impact. In graphene-epoxy systems, non-covalent functional molecules, including this compound, have been found to yield similar amounts of reductions in interfacial thermal resistance. This reduction in ITR contributes to an enhancement in the interfacial thermal conductance between the nanomaterial filler and the polymer matrix. For instance, in graphene/natural rubber composites, noncovalent modification with this compound resulted in a reduction in interfacial thermal resistance and a significant enhancement in composite thermal performance, with reported thermal conductivity improvements and ITR reductions.

Research findings indicate that the effectiveness of this compound in reducing ITR is comparable to other pyrene-based non-covalent functional molecules. The mechanism is attributed to improved phonon transport across the interface due to enhanced interactions facilitated by the functionalizing molecule. Studies on paraffin/graphene composites using molecular dynamics simulations also indicated that noncovalent functional molecules such as this compound can reduce the ITR of the composites.

Table 1 summarizes representative findings on the impact of this compound and similar non-covalent functionalization on interfacial thermal properties in polymer composites.

| Composite System | Functionalization Strategy | Functionalizing Molecule(s) | Observed Impact on Interfacial Thermal Resistance (ITR) | Observed Impact on Thermal Conductivity | Reference |

| Graphene/Epoxy | Non-covalent | 1-pyrenebutyl, 1-pyrenebutyric acid, this compound | Significant reduction | Not explicitly quantified in snippet | |

| BNNS/Epoxy | Non-covalent | Functionalization enhanced ITC | Reduction | Enhanced composite thermal conductivity | |

| Graphene/Natural Rubber | Non-covalent | 1-pyrenebutyl, this compound, Polybutyl Acrylate, Polydopamine | Reductions (e.g., this compound: 18.48%) | Improvements (e.g., this compound: 69.86%) | |

| Paraffin/Graphene | Non-covalent | 1-pyrenebutyric acid, 1-pyrenebutyl, this compound | Reduced by 16–17% at specific mass ratio | Not explicitly quantified in snippet |

Supramolecular Assembly and Charge Transfer Processes in Materials

This compound is characterized by its ability to exhibit unique self-assembly behavior, which is influenced by the surrounding solvent conditions. This self-assembly can lead to the formation of distinct supramolecular structures. Furthermore, the pyrene moiety is known for its fluorescent properties and its capacity to participate in charge transfer processes. The ability of this compound to engage in such processes makes it a subject of interest for exploring molecular interactions and dynamics within materials.

While specific detailed research findings on the advanced materials science applications of this compound's supramolecular assembly and charge transfer processes were not extensively detailed in the provided search results, its structural features strongly suggest its potential in areas such as organic electronics, sensors, and optoelectronic devices where controlled assembly and charge transport are critical.

Computational and Theoretical Studies on 1 Pyrenebutylamine Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the interactions between atoms and molecules over time, MD can provide insights into dynamic processes, conformational changes, and interactions within complex systems like polymers and nanocomposites mdpi.commdpi.com.

Investigation of Polymer Dynamics

MD simulations have been utilized to investigate the dynamics of polymers, including those labeled with pyrene (B120774) moieties mdpi.comlp.edu.ua. These simulations can reveal how the attachment of fluorescent dyes like pyrene affects the conformational behavior of polymer chains lp.edu.ua. For instance, studies on pyrene-labeled poly(acrylic acid) (PAA) have shown that the pyrene dyes significantly alter the polymer's conformational dynamics lp.edu.ua. At acidic pH, the PAA chain tends to collapse into a random coil, promoting the formation of π-π stacking structures between pyrene units. Conversely, at basic pH, the chain expands, leading to the pyrene dyes being separated into the aqueous solution lp.edu.ua. MD simulations allow for the calculation of parameters such as the radius of gyration (Rg), which represents the dimension of a polymer chain and can be used to analyze how polymer size changes with factors like the dissociation degree of functional groups lp.edu.ua.

Studies of Interfacial Interactions in Nanocomposites

MD simulations are also valuable for studying interfacial interactions in nanocomposites, providing insights at the molecular scale that are difficult to obtain experimentally researchgate.netmdpi.commdpi.comrsc.orgnih.gov. These simulations can help understand the adhesion mechanisms and mechanical properties of hybrid materials mdpi.com. For example, MD has been used to investigate the interfacial shear properties between polymer matrices and functionalized nanoparticles, such as graphene sheets mdpi.com. Studies have explored the effect of different functional groups, including amine groups, on the interfacial strength and interactions within these nanocomposites mdpi.com. The interfacial interaction energy and hydrogen bonds between components can be analyzed to uncover the underlying mechanisms affecting material properties mdpi.com. While specific detailed data for 1-Pyrenebutylamine in nanocomposites were not extensively found in the provided snippets, the general application of MD in studying interfacial interactions in polymer nanocomposites containing functionalized components, including those with amine groups, is well-established mdpi.comnih.gov. The interaction between pyrene and graphite (B72142), relevant in carbon-based nanocomposites, has also been investigated using techniques like single molecule force spectroscopy, corroborated by DFT calculations researchgate.net. One study specifically mentioned this compound in the context of single MD simulations related to graphene/TiO2 nanocomposites researchgate.net.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT is particularly useful for understanding the photophysical and spectroscopic characteristics of organic compounds like this compound.

Elucidation of Photophysical Properties

DFT calculations, often combined with time-dependent DFT (TD-DFT), are widely used to study the photophysical properties of molecules, including absorption and emission characteristics researchgate.netrsc.orggdut.edu.cnmdpi.comrsc.org. These calculations can help determine electronic excitation energies, oscillator strengths, and transition types mdpi.comrsc.org. For pyrene-based compounds, DFT has been employed to understand how structural modifications and the surrounding environment influence their photophysical behavior researchgate.netrsc.orggdut.edu.cn. Theoretical calculations can provide insights into the electronic configuration in the ground and excited states, including the nature of molecular orbitals like HOMO and LUMO, which are crucial for understanding absorption and emission processes gdut.edu.cnresearchgate.net. Studies have shown that DFT methods can accurately predict experimental photophysical data, aiding in the design and characterization of fluorescent materials researchgate.netrsc.org.

Prediction of Spectroscopic Features

DFT calculations are also instrumental in predicting and interpreting various spectroscopic features, such as UV-Vis absorption and vibrational spectra researchgate.netmdpi.comals-journal.comnih.govaps.org. By calculating electronic transitions and vibrational modes, DFT can help assign experimental peaks and understand the relationship between molecular structure and spectroscopic signatures mdpi.comals-journal.comnih.gov. For instance, TD-DFT can simulate UV-Vis absorption spectra, providing theoretical values for absorption wavelengths and excitation energies that can be compared with experimental results mdpi.comals-journal.com. DFT can also be used to calculate parameters related to molecular vibrations, aiding in the interpretation of infrared (IR) and Raman spectra als-journal.com. These theoretical predictions are valuable for characterizing new compounds and understanding the electronic and structural factors that govern their spectra nih.govaps.org.

Analysis of Molecular Interactions and Assembly Processes

DFT calculations are employed to analyze molecular interactions, including non-covalent forces like hydrogen bonding and π-π stacking, which are important in self-assembly processes researchgate.netresearchgate.netmdpi.comresearchgate.netup.ac.zanih.gov. DFT can provide quantitative information about interaction energies and the nature of bonding, helping to understand how molecules interact with each other and with surfaces researchgate.netresearchgate.netmdpi.comup.ac.za. For example, DFT has been used to study the interaction between pyrene and graphite surfaces, providing insights into π-π interactions researchgate.net. Calculations of molecular electrostatic potential surfaces (MEPS) and natural bond orbitals (NBO) can further elucidate the nature and strength of intermolecular interactions, contributing to the understanding of molecular assembly and recognition processes mdpi.comup.ac.za. These theoretical studies are crucial for designing materials with tailored properties based on controlled molecular interactions and assembly nih.gov.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. While NCI analysis is a valuable tool in computational chemistry for understanding intermolecular forces in various systems, a comprehensive NCI analysis specifically focused on this compound or systems where its non-covalent interactions were the primary subject of such analysis was not identified in the performed search of scientific literature. NCI analysis has been applied to other systems to understand non-covalent interactions researchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to partition molecular electron density into atomic basins, allowing for the characterization of chemical bonds and interactions through the analysis of bond critical points. QTAIM provides insights into the nature and strength of both covalent and non-covalent interactions within a molecular system. Despite its utility in theoretical chemistry, specific detailed studies employing QTAIM analysis to elucidate the electronic structure or bonding characteristics of this compound were not found in the conducted literature search. QTAIM analysis has been utilized in the study of other molecular systems to gain molecular-level insights researchgate.net.

COSMO-RS Analysis

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a computational method used for the prediction of thermodynamic properties of liquids and mixtures, providing insights into solvation and phase equilibria. It is based on the COSMO solvation model and statistical thermodynamics. COSMO-RS analysis is useful for understanding the behavior of a compound in different solvent environments and predicting properties like solubility and activity coefficients. However, a specific analysis of this compound using the COSMO-RS method was not identified in the performed search of scientific literature. COSMO-RS analysis has been applied in computational studies of various materials and systems researchgate.net.

Q & A

Q. (Basic)

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential respiratory irritation .

- Toxicity Management : Acute exposure (e.g., inhalation >5 ppm) may cause bronchospasm; rinse eyes with water for 15 minutes and seek medical evaluation .

- Waste Disposal : Neutralize acidic residues before disposal in designated halogenated waste containers .

Data Note : Chronic exposure risks include mutagenicity (based on structural analogs like butylamine), warranting regular airborne concentration monitoring .

How can researchers design a systematic literature review to identify gaps in this compound applications?

Q. (Basic)

- Keyword Strategy : Combine terms like "this compound," "fluorescence probe," "bioconjugation," and "kinetic studies" across PubMed, SciFinder, and Web of Science. Use Boolean operators (AND/OR) to refine results .

- Inclusion Criteria : Prioritize peer-reviewed articles (2010–2025) reporting experimental protocols, spectral data, or biological activity. Exclude patents and industrial synthesis reports .

- Gap Analysis : Tabulate existing studies by application (e.g., biosensing, drug delivery) and note under-explored areas like in vivo toxicity profiles .

How can reaction conditions be optimized to mitigate competing side-reactions during this compound synthesis?

Q. (Advanced)

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce elimination byproducts. Avoid alcohols, which may protonate amines and reduce nucleophilicity .

- Catalyst Screening : Test Pd nanoparticles or Raney Ni for reductive amination; these catalysts minimize over-reduction of the pyrene moiety .

- Kinetic Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and terminate at peak yield (~3–5 hours) .

Data Contradiction Example : Discrepancies in reported yields (60–75%) may arise from varying purification methods; always report column chromatography conditions (e.g., silica gel pore size) .

How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Q. (Advanced)

- Multi-Technique Validation : Cross-validate -NMR with -NMR and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 273.3716 for C₂₀H₁₉N) .

- Computational Aiding : Compare experimental IR stretches with density functional theory (DFT)-simulated spectra to identify misassignments .

- Batch Analysis : Replicate synthesis in triplicate to distinguish instrument error from structural variability .

What experimental frameworks are suitable for studying this compound’s interactions with lipid bilayers?

Q. (Advanced)

- Fluorescence Quenching Assays : Incorporate this compound into liposomes and monitor emission shifts (λₑₓ 340 nm, λₑₘ 376 nm) to assess membrane penetration depth .

- Molecular Dynamics (MD) Simulations : Use CHARMM-GUI to model amine group interactions with phospholipid headgroups, validating with experimental DSC data on phase transition temperatures .

- Competitive Binding Studies : Co-incubate with known membrane probes (e.g., Laurdan) to quantify displacement kinetics .

How can computational models predict the reactivity of this compound in catalytic systems?

Q. (Advanced)

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic attack .

- Docking Studies : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina to forecast metabolic pathways .

- Machine Learning : Train models on existing pyrene-amine reactivity datasets to predict reaction outcomes under novel conditions .

What steps ensure reproducibility in this compound-based fluorescence assays?

Q. (Advanced)

- Standardized Quenching Curves : Prepare stock solutions in anhydrous DMSO to prevent solvent-induced aggregation. Calibrate fluorometers daily using quinine sulfate standards .

- Negative Controls : Include amine-free pyrene derivatives to isolate background signals .

- Data Reporting : Document excitation/emission slit widths, photomultiplier voltages, and temperature controls in supplementary materials .

How do structural analogs of this compound inform its toxicity and bioactivity?

Q. (Advanced)

- QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects (e.g., chain length, amine position) with cytotoxicity .

- Cross-Referencing : Apply read-across principles to predict LD₅₀ values from structurally similar compounds (e.g., 4-Phenylbutylamine) with validated toxicological data .

- In Vitro Profiling**: Test hepatic clearance using primary hepatocyte models and compare with pyrenecarboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro